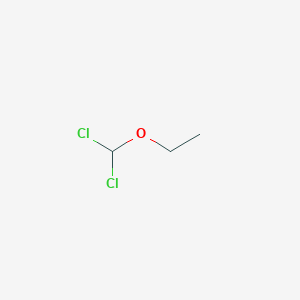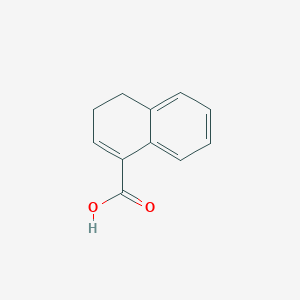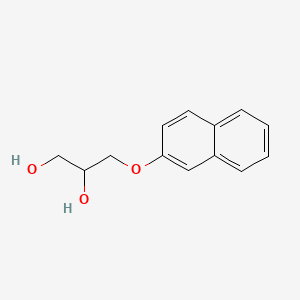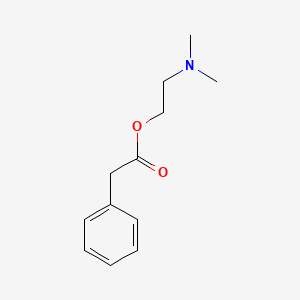
(Dichloromethoxy)ethane
Vue d'ensemble
Description
(Dichloromethoxy)ethane, also known as ethylene dichloromethyl ether, is a colorless liquid with a pungent odor. It is an ether compound that contains two chlorine atoms, one carbon atom, and one oxygen atom. This compound is commonly used in industrial settings as a solvent, a catalyst, and an intermediate in the production of other chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Dichloromethoxy)ethane can be synthesized through various methods, including:
Reaction of methylene chloride and 2-chloroethanol: This method involves the reaction of methylene chloride with 2-chloroethanol under controlled conditions.
Reaction of chloromethyl methyl ether and ethylene oxide: This method involves the reaction of chloromethyl methyl ether with ethylene oxide.
Reaction of formaldehyde and hydrogen chloride: This method involves the reaction of formaldehyde with hydrogen chloride.
Industrial Production Methods: The industrial production of this compound typically involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: (Dichloromethoxy)ethane undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of a chlorine atom with a nucleophile, such as hydroxide ion.
Oxidation: This reaction involves the oxidation of this compound to form other compounds.
Reduction: This reaction involves the reduction of this compound to form other compounds.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include hydroxide ions, and the reaction is typically carried out in aqueous solution.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed:
Nucleophilic substitution: The major product is typically an alcohol or ether.
Oxidation: The major products are typically aldehydes or carboxylic acids.
Reduction: The major products are typically alkanes or alcohols.
Applications De Recherche Scientifique
(Dichloromethoxy)ethane has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in various chemical reactions and processes.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used as a solvent, catalyst, and intermediate in the production of various industrial chemicals.
Mécanisme D'action
The mechanism of action of (Dichloromethoxy)ethane involves its reactivity with various molecular targets and pathways. For example, in nucleophilic substitution reactions, the chlorine atoms in this compound are replaced by nucleophiles, leading to the formation of new compounds. The reactivity of this compound is influenced by the presence of the highly polarized chloromethyl group, which enhances its reactivity with other compounds .
Comparaison Avec Des Composés Similaires
Ethylene dichloride:
Chloromethyl methyl ether: This compound is similar in structure but contains a methyl group instead of an ethyl group.
Uniqueness: (Dichloromethoxy)ethane is unique due to the presence of both chlorine atoms and an ether group in its structure. This combination of functional groups imparts unique chemical properties and reactivity, making it a valuable compound in various industrial and research applications.
Propriétés
IUPAC Name |
dichloromethoxyethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl2O/c1-2-6-3(4)5/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNJTZVLAVUIDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90505433 | |
| Record name | (Dichloromethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90505433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5374-05-0 | |
| Record name | (Dichloromethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90505433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-hydroxy-4-iminopyrimidin-2-one](/img/structure/B3061043.png)










